![molecular formula C15H19N5O4S B2401701 3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1207009-71-9](/img/structure/B2401701.png)
3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one” is a chemical with the molecular formula C16H21N5O4S. It has an average mass of 379.434 Da and a monoisotopic mass of 379.131439 Da .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a piperazine ring which is a common feature in many pharmaceuticals .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 614.6±65.0 °C at 760 mmHg, and a flash point of 325.5±34.3 °C. It has 9 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds. Its polar surface area is 111 Å2 .Scientific Research Applications
Cytochrome P450 Enzyme Involvement
One study focused on the oxidative metabolism of a novel antidepressant, where the compound was metabolized to various metabolites, indicating the involvement of cytochrome P450 enzymes. This research provides insights into the metabolic pathways and potential drug interactions of related compounds (Hvenegaard et al., 2012).
Antimicrobial and Antitubercular Activity
Several derivatives have shown significant antimicrobial and antitubercular activities. For example, novel sulfonamide derivatives incorporating piperazine showed appreciable inhibition against carbonic anhydrase isoforms, indicating their potential as unconventional anticancer drugs targeting hypoxia-induced isoforms (Havránková et al., 2018). Additionally, other derivatives exhibited potent antimycobacterial activities against Mycobacterium tuberculosis strains, suggesting their potential in treating tuberculosis (Naidu et al., 2016).
Antioxidant Properties
Some derivatives have been investigated for their antioxidant properties, indicating their potential in combating oxidative stress-related diseases (Rindhe et al., 2011).
Sulfonamide-Sulfonimide Tautomerism
Research on sulfonamide-1,2,4-triazine derivatives highlighted the sulfonamide-sulfonimide tautomerism, showcasing the structural and functional diversity of these compounds and their relevance in chemical and pharmaceutical research (Branowska et al., 2022).
properties
IUPAC Name |
3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-25(23,24)19-10-8-18(9-11-19)14(21)6-7-20-15(22)12-4-2-3-5-13(12)16-17-20/h2-5H,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOYQHLEMJSQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

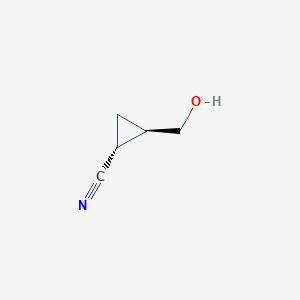
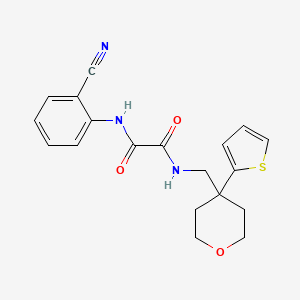
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)
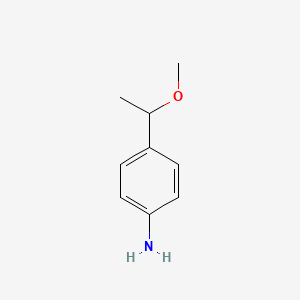
![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)
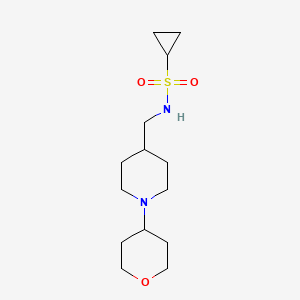
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
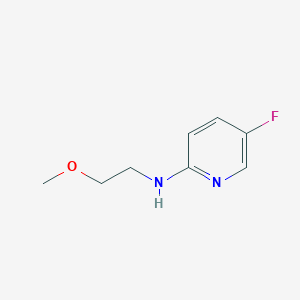
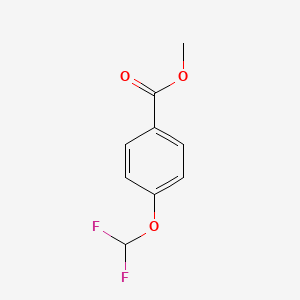
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
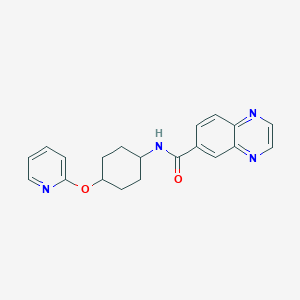
![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)